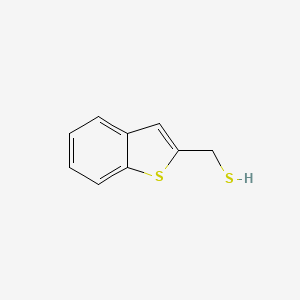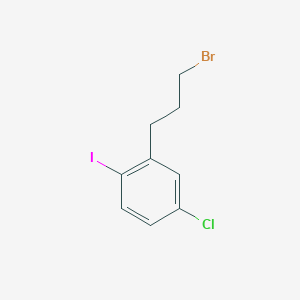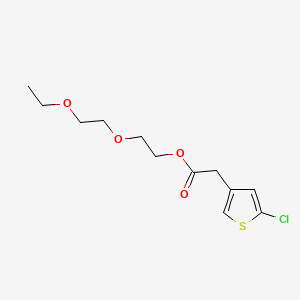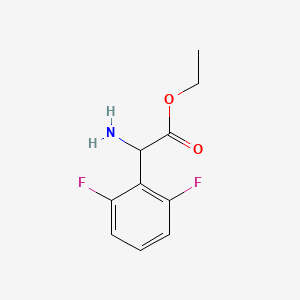
(1-Benzothiophen-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzothiophen-2-yl)methanethiol is an organic compound belonging to the class of benzothiophenes. It consists of a benzene ring fused with a thiophene ring, with a methanethiol group attached to the second position of the benzothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzothiophen-2-yl)methanethiol can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically employs a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H arylation and electrochemical methods for green synthesis are also explored for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Benzothiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated benzothiophenes.
Applications De Recherche Scientifique
(1-Benzothiophen-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of (1-Benzothiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The benzothiophene ring can interact with biological receptors and ion channels, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Benzothiophene: A parent compound with similar structural features but lacking the methanethiol group.
2-Aminobenzothiophene: Contains an amino group instead of a methanethiol group.
3-Carboxybenzothiophene: Features a carboxyl group at the third position.
Uniqueness: (1-Benzothiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
50779-70-9 |
|---|---|
Formule moléculaire |
C9H8S2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
1-benzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 |
Clé InChI |
LWZHHWMBSOEUJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)







![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)

![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)



